molecular formula C18H24FN3O3S B2560220 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidine CAS No. 1396844-71-5

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2560220
CAS No.: 1396844-71-5
M. Wt: 381.47
InChI Key: XSHPBQDUDMCXSC-UHFFFAOYSA-N
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Description

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidine features a piperidine core substituted with two key groups:

  • A 5-fluoro-2-methoxyphenylsulfonyl moiety at the 1-position, contributing electron-withdrawing properties and moderate polarity.
  • A (3,5-dimethyl-1H-pyrazol-1-yl)methyl group at the 4-position, introducing a heterocyclic aromatic system known for hydrogen bonding and π-stacking interactions.

This structure combines rigidity (piperidine chair conformation) with functional diversity (sulfonyl, pyrazole), making it relevant for pharmaceutical or agrochemical applications. Its molecular weight (~456–470 g/mol, inferred from analogs in and ) and polarity are influenced by substituents, as seen in similar compounds .

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3S/c1-13-10-14(2)22(20-13)12-15-6-8-21(9-7-15)26(23,24)18-11-16(19)4-5-17(18)25-3/h4-5,10-11,15H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHPBQDUDMCXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidine is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activities, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring substituted with a pyrazole moiety and a sulfonyl group. The molecular formula is C16H20F1N3O3SC_{16}H_{20}F_{1}N_{3}O_{3}S, with a molecular weight of approximately 373.47 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C16H20F1N3O3S
Molecular Weight 373.47 g/mol
IUPAC Name This compound
CAS Number Not available

Antimicrobial Activity

Research indicates that compounds bearing piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. In vitro studies have demonstrated that the synthesized compound shows activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticonvulsant Properties

A study evaluating related pyrazole derivatives indicated potential anticonvulsant activity in models of induced seizures. The presence of the pyrazole ring may enhance neuroprotective effects, possibly through modulation of neurotransmitter systems such as GABAergic pathways, which are crucial in seizure control .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's . The sulfonamide group is known to contribute to enzyme binding affinity, enhancing the compound's therapeutic potential.

Case Study 1: Antibacterial Activity

In a comparative study, the synthesized compound was tested alongside traditional antibiotics. Results showed that it exhibited comparable or superior antibacterial activity against resistant strains. This suggests its potential role in treating infections where conventional therapies fail .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar pyrazole derivatives. Behavioral assays in rodent models indicated that these compounds could reduce seizure frequency and severity, supporting their use as anticonvulsants .

Comparison with Similar Compounds

Triazine Derivatives with Pyrazole/Piperidine Moieties (Compounds 5a and 5b)

Structural Similarities :

  • Compound 5a : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine.
  • Compound 5b : N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine.

Both feature a triazine core instead of piperidine but retain the pyrazole and piperidine substituents.

Key Differences :

  • Dipole Moments :
    • 5a: 1.018 Debye (lower polarity).
    • 5b: 4.249 Debye (higher polarity due to bromine substituent).
    • Target Compound: Expected moderate polarity (~1–4 Debye range) due to fluorine and methoxy groups.
  • Intermolecular Interactions :
    • Dominated by H···H, N···H, and H···C contacts in 5a vs. Br···H in 5b .
    • Target Compound: The sulfonyl group may enhance hydrogen bonding (S=O···H interactions) compared to triazine analogs.

Piperidine/Pyridazine Hybrid with Sulfonyl Substituents ()

Compound : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine.

Structural Comparison :

  • Replaces the piperidine core with pyridazine , altering aromaticity and electronic properties.
  • The sulfonyl group is attached to a 5-methoxy-2,4-dimethylphenyl ring, differing in substitution pattern from the target’s 5-fluoro-2-methoxyphenyl group.

Electronic Effects :

  • Methoxy groups are electron-donating, while fluorine is electron-withdrawing. This distinction could influence reactivity and target binding .

Piperidine-Based Sulfonyl Derivatives ()

Compound: [1-(2,5-Dichlorophenylsulfonyl)-piperidin-4-yl]-(2,4-difluorophenyl)-methanone oxime.

Key Features :

  • Piperidine Conformation : Adopts a chair conformation with equatorial sulfonyl and oxime substituents.
  • Dihedral Angles :
    • 64.7° between piperidine and dichlorophenyl rings.
    • 72.8° between piperidine and difluorophenyl rings.
  • Target Compound: Likely adopts a similar chair conformation, with steric hindrance from the sulfonyl group affecting molecular packing .

Steric Effects :

  • Bulky sulfonyl groups in both compounds may limit rotational freedom, impacting bioavailability or crystallinity.

Piperidine-Pyrazole Building Blocks ()

Compound : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine.

Comparison :

  • Represents a simplified version of the target compound’s pyrazole-piperidine motif.
  • Absence of sulfonyl and aryl groups reduces molecular weight (298.14 g/mol vs. ~456 g/mol) and polarity.
  • Highlights the modular role of pyrazole-piperidine units in drug design .

Q & A

Q. What are the limitations of current spectroscopic techniques in characterizing this compound’s degradation products?

  • Methodological Answer :
  • LC-MS/MS Limitations : Isomeric byproducts (e.g., sulfoxide vs. sulfone) may co-elute. Use high-resolution MS (Orbitrap) with MS2^2 fragmentation to differentiate m/z 181.0324 (sulfoxide) vs. 197.0273 (sulfone) .
  • NMR Sensitivity : Low-abundance degradants require hyperpolarized 1H^1H-NMR or cryoprobes for detection .

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